Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate
Description
Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate is a structurally complex heterocyclic compound featuring a thiophene core substituted with a 2-chlorobenzoyl group, a 4-oxo moiety, and a 4-(2-propynyloxy)benzylidene side chain.
Properties
Molecular Formula |
C24H18ClNO5S |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
ethyl (5Z)-2-(2-chlorobenzoyl)imino-4-hydroxy-5-[(4-prop-2-ynoxyphenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H18ClNO5S/c1-3-13-31-16-11-9-15(10-12-16)14-19-21(27)20(24(29)30-4-2)23(32-19)26-22(28)17-7-5-6-8-18(17)25/h1,5-12,14,27H,4,13H2,2H3/b19-14-,26-23? |
InChI Key |
RXCXRBSZYMEDDY-RSPUHVBCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC#C)/SC1=NC(=O)C3=CC=CC=C3Cl)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC#C)SC1=NC(=O)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Precursors and Key Intermediates
a. Synthesis of 2-Chlorobenzoyl Chloride:
A common approach involves chlorination of 2-chlorobenzoic acid using thionyl chloride or oxalyl chloride, yielding 2-chlorobenzoyl chloride , an acyl chloride intermediate crucial for subsequent acylation steps.
2-chlorobenzoic acid + SOCl₂ → 2-chlorobenzoyl chloride + SO₂ + HCl
This reaction typically occurs under reflux with excess SOCl₂, with removal of by-products by distillation.
b. Preparation of 4-(2-Propynyloxy)benzaldehyde:
This involves the O-alkylation of 4-hydroxybenzaldehyde with propargyl bromide:
4-hydroxybenzaldehyde + propargyl bromide + K₂CO₃ → 4-(2-propynyloxy)benzaldehyde
Reaction conditions include stirring in a polar aprotic solvent like acetone or DMF at ambient temperature or mild heating.
Formation of the Thiophene Core
a. Construction of the 4,5-Dihydro-3-thiophenecarboxylate:
The core heterocyclic structure can be synthesized via a Gewald-type reaction, involving:
- Starting materials: α,β-unsaturated nitrile derivatives, sulfur, and amino acids or their derivatives.
- Reaction pathway: Cyclization of α,β-unsaturated nitriles with elemental sulfur in the presence of base (e.g., sodium ethoxide) yields substituted thiophenes.
This method has been successfully employed in synthesizing various thiophene derivatives with functional groups suitable for further modifications.
Formation of the Amide Linkage
a. Acylation of the Amino Group:
The amino group on the thiophene derivative is acylated with 2-chlorobenzoyl chloride :
Thiophene amino derivative + 2-chlorobenzoyl chloride → Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-... (intermediate)
This step is performed in an inert solvent such as dichloromethane with a base like triethylamine or pyridine to neutralize HCl formed during acylation.
Esterification to Form the Final Compound
a. Esterification of Carboxylic Acid:
If the intermediate contains a free carboxylic acid, esterification with ethanol (or ethyl alcohol) in the presence of acid catalysts (e.g., sulfuric acid) affords the ethyl ester:
Carboxylic acid + ethanol + H₂SO₄ → Ethyl ester
Alternatively, direct esterification can be achieved during earlier steps by using ethyl alcohol and acid catalysts.
Key Reaction Conditions & Optimization
| Step | Reagents | Solvent | Temperature | Catalyst | Yield | Notes |
|---|---|---|---|---|---|---|
| Chlorination | SOCl₂ | Reflux | 70-80°C | — | High | Removal of excess SOCl₂ essential |
| O-Alkylation | Propargyl bromide, K₂CO₃ | Acetone/DMF | Room temp to 50°C | — | Moderate to high | Control over mono- or di-alkylation |
| Thiophene synthesis | α,β-unsaturated nitriles, sulfur | Ethanol | Reflux | NaOEt | Good | Cyclization yields heterocycle core |
| Acylation | 2-chlorobenzoyl chloride | Dichloromethane | 0-25°C | Triethylamine | Excellent | Neutralize HCl, control moisture |
| Knoevenagel condensation | Aldehyde, amine | Ethanol or ethanol-water | Room temp | Piperidine | High | Conjugation formation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent-Driven Reactivity
- Chlorobenzoyl vs.
- Propynyloxy Group: The 4-(2-propynyloxy)benzylidene substituent offers a reactive alkyne handle for covalent modifications (e.g., Huisgen cycloaddition), a feature absent in the cyano-substituted analog (CAS 1321779-30-9).
Pharmacological Potential
- Thiazolidinone Derivatives: Compounds like CAS 301305-06-6 () exhibit antimicrobial activity due to the thiazolidinone-thione motif, suggesting that the target compound’s thiophene core could be similarly explored for drug development.
- Cyclooctathiophene Systems : Saturated analogs (e.g., CAS 352678-96-7) demonstrate improved metabolic stability in preclinical models, highlighting the trade-off between ring saturation and reactivity in the target compound.
Biological Activity
Ethyl 2-[(2-chlorobenzoyl)amino]-4-oxo-5-[4-(2-propynyloxy)benzylidene]-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that exhibits notable biological activity. Its structure includes a thiophene ring, which is known for its pharmacological properties, and various functional groups that enhance its interaction with biological targets.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur in its structure. The functional groups contribute to its potential as a therapeutic agent.
Research indicates that compounds similar to this compound can modulate cyclic nucleotide signaling pathways. Specifically, they have been shown to suppress cellular levels of cAMP and cGMP in various cell lines, indicating a potential role as phosphodiesterase inhibitors . This modulation can affect numerous physiological processes, including:
- Cardiovascular Function : By influencing cAMP levels, these compounds may impact heart rate and blood pressure regulation.
- Neurotransmission : Alterations in cAMP signaling can affect neurotransmitter release and neuronal excitability.
- Cell Proliferation : By regulating cyclic nucleotide levels, these compounds may influence cell growth and differentiation.
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that certain thiophenecarboxylates could inhibit the growth of tumors dependent on cAMP signaling. The compound's ability to suppress cAMP levels was linked to reduced tumor cell proliferation in vitro .
- Renal Protection : In models of polycystic kidney disease, thiophenecarboxylates exhibited protective effects by preventing cyst growth through modulation of cyclic nucleotide pathways .
- Secretory Diarrhea Treatment : The compound has shown promise in preventing intestinal fluid accumulation in models of secretory diarrhea, highlighting its therapeutic potential against gastrointestinal disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Biological Effect |
|---|---|
| Thiophene ring | Enhances interaction with biological targets |
| Chlorine substitution | Modulates pharmacokinetic properties |
| Propynyloxy group | Increases lipophilicity and membrane penetration |
Pharmacological Profiles
In various studies, the compound has demonstrated:
Q & A
Q. What are the conventional synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with the condensation of substituted benzaldehyde derivatives (e.g., 4-(2-propynyloxy)benzaldehyde) with thiophene precursors. Critical steps include:
- Cyclization : Formation of the thiophene core under acidic or basic conditions .
- Functionalization : Introduction of the 2-chlorobenzoylamino group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like DMAP .
- Purification : Column chromatography or recrystallization to isolate the final product . Key factors affecting yield include temperature control (60–80°C for cyclization) and solvent selection (e.g., ethanol for solubility optimization) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : H and C NMR confirm regiochemistry of the thiophene ring and substituent positions (e.g., benzylidene proton signals at δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities, such as Z/E isomerism in the benzylidene moiety .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the benzylidene formation step?
Contradictory data from similar compounds suggest:
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)) may enhance cross-coupling efficiency for propynyloxy-benzaldehyde precursors .
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reaction kinetics but may reduce selectivity; balancing these factors requires DoE (Design of Experiments) approaches .
- In situ monitoring : Use of FT-IR or HPLC to track intermediate stability and adjust reaction time .
Q. What molecular targets or biological mechanisms are hypothesized for this compound, and how can these be validated experimentally?
Structural analogs (e.g., thiophene derivatives with chlorobenzoyl groups) exhibit:
- Kinase inhibition : Potential interaction with ATP-binding pockets of protein kinases (e.g., EGFR or CDK2), validated via kinase inhibition assays .
- Anti-inflammatory activity : Modulation of COX-2 or NF-κB pathways, assessable through ELISA or qPCR .
- Contradictions : Some studies report weak cytotoxicity despite structural similarity to anticancer agents, suggesting the need for SAR (Structure-Activity Relationship) studies to identify critical substituents .
Q. How can computational methods resolve discrepancies in proposed reaction mechanisms?
- DFT calculations : Model transition states of cyclization steps to compare competing pathways (e.g., 5- vs. 6-membered ring formation) .
- Molecular docking : Predict binding affinities for biological targets and prioritize in vitro assays .
- MD simulations : Assess solvent effects on reaction intermediates to refine synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
